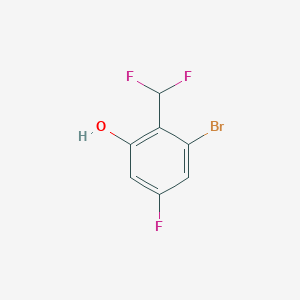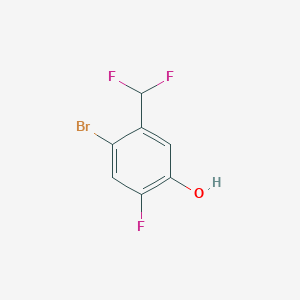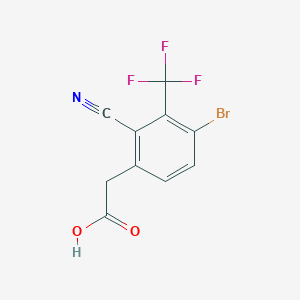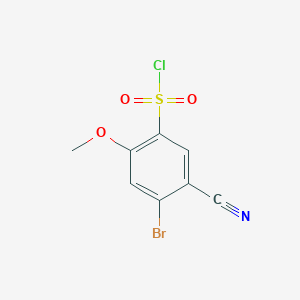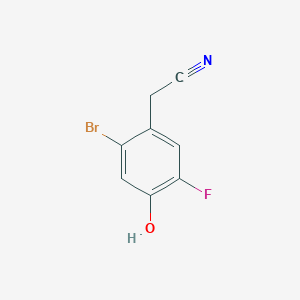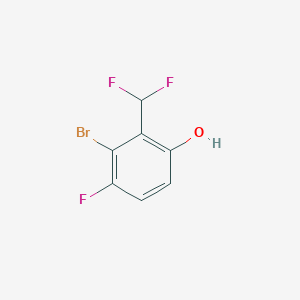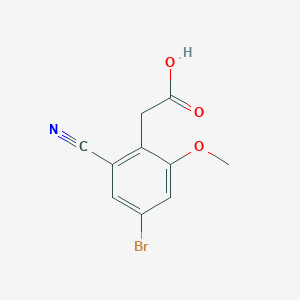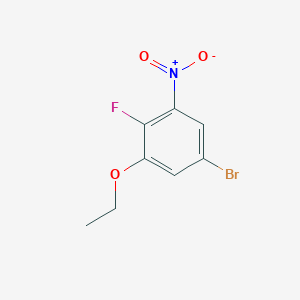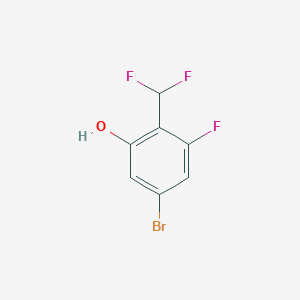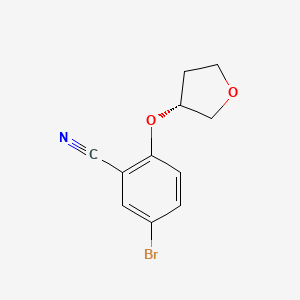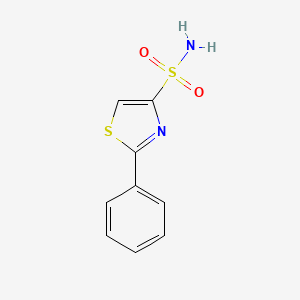
2-Phenyl-1,3-thiazole-4-sulfonamide
概要
説明
2-Phenyl-1,3-thiazole-4-sulfonamide is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .科学的研究の応用
Tautomeric Behavior and Spectroscopic Analysis
Research involving sulfonamide derivatives, similar to 2-Phenyl-1,3-thiazole-4-sulfonamide, focuses on investigating their tautomeric behavior using spectroscopic methods. For example, studies on related compounds have employed Fourier Transform infrared and nuclear magnetic resonance spectroscopy to identify different tautomeric forms, which are directly linked to their pharmaceutical and biological activities (Erturk et al., 2016).
Antimicrobial and Anticancer Properties
Several studies have synthesized novel thiazoles and thiadiazoles incorporating sulfonamide groups to evaluate their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. These compounds have been analyzed for their structure-activity relationships (SAR) and molecular docking to understand their biological efficacy (Riyadh et al., 2018).
Heterocyclic Compound Synthesis
The development of methodologies for synthesizing heterocyclic compounds that incorporate sulfonamide moieties is another area of research. One-pot synthesis approaches have been explored for creating N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility of sulfonamides in organic synthesis (Rozentsveig et al., 2013).
Anticonvulsant Activity
Research into sulfonamide derivatives has also delved into their potential anticonvulsant activity. Heterocyclic compounds containing sulfonamide thiazole moieties have been synthesized and tested for their efficacy in protecting against convulsions, with some showing significant anticonvulsive effects (Farag et al., 2012).
Molecular Docking and Drug Design
The design and synthesis of novel compounds based on sulfonamide structures have been guided by molecular docking studies to target specific proteins or enzymes. These studies aim to develop potent inhibitors for various biological targets, illustrating the role of sulfonamides in drug discovery and development processes (Hussein, 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazoles, the core structure of 2-phenyl-1,3-thiazole-4-sulfonamide, are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Therefore, it is plausible that this compound may interact with similar targets.
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of this compound with its targets could potentially result in similar effects.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound may affect multiple pathways and have downstream effects on various cellular processes.
Result of Action
Based on the known biological activities of thiazole derivatives , it is plausible that this compound may have similar effects, potentially leading to a range of outcomes depending on the specific cellular context.
特性
IUPAC Name |
2-phenyl-1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWFJYHJIRILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



